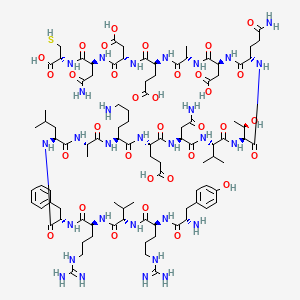

CD36 (93-110)-Cys

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C96H151N29O33S |

|---|---|

Molekulargewicht |

2271.5 g/mol |

IUPAC-Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-4-amino-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C96H151N29O33S/c1-43(2)35-59(116-87(150)60(37-49-17-11-10-12-18-49)117-80(143)54(20-15-33-106-95(102)103)114-91(154)73(44(3)4)123-84(147)55(21-16-34-107-96(104)105)112-78(141)52(98)36-50-22-24-51(127)25-23-50)85(148)108-46(7)76(139)110-53(19-13-14-32-97)79(142)113-58(28-31-70(133)134)83(146)118-62(39-68(101)130)90(153)124-74(45(5)6)92(155)125-75(48(9)126)93(156)115-56(26-29-66(99)128)81(144)120-63(40-71(135)136)86(149)109-47(8)77(140)111-57(27-30-69(131)132)82(145)121-64(41-72(137)138)89(152)119-61(38-67(100)129)88(151)122-65(42-159)94(157)158/h10-12,17-18,22-25,43-48,52-65,73-75,126-127,159H,13-16,19-21,26-42,97-98H2,1-9H3,(H2,99,128)(H2,100,129)(H2,101,130)(H,108,148)(H,109,149)(H,110,139)(H,111,140)(H,112,141)(H,113,142)(H,114,154)(H,115,156)(H,116,150)(H,117,143)(H,118,146)(H,119,152)(H,120,144)(H,121,145)(H,122,151)(H,123,147)(H,124,153)(H,125,155)(H,131,132)(H,133,134)(H,135,136)(H,137,138)(H,157,158)(H4,102,103,106)(H4,104,105,107)/t46-,47-,48+,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,73-,74-,75-/m0/s1 |

InChI-Schlüssel |

FUUCBPLODPITMD-YVKPXBAWSA-N |

Isomerische SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)O |

Kanonische SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=C(C=C2)O)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Functions of CD36 Peptide 93-110

For Researchers, Scientists, and Drug Development Professionals

Introduction

The CD36 receptor, a multifunctional glycoprotein expressed on a variety of cell types, plays a pivotal role in numerous physiological and pathological processes. Its interaction with a diverse range of ligands, including thrombospondin-1 (TSP-1), oxidized low-density lipoprotein (oxLDL), and long-chain fatty acids, implicates it in angiogenesis, immune response, lipid metabolism, and platelet activation. The peptide fragment corresponding to amino acids 93-110 of the CD36 protein has emerged as a critical functional domain, demonstrating significant modulatory effects on key cellular signaling pathways. This technical guide provides a comprehensive overview of the core functions of CD36 peptide 93-110, with a focus on its mechanism of action, relevant experimental data, and detailed protocols for its study.

Core Functions of CD36 Peptide 93-110

The primary and most well-characterized function of CD36 peptide 93-110 is its role as a key player in the interaction between CD36 and its ligand, thrombospondin-1 (TSP-1). This interaction is not a simple binding event but rather a nuanced, two-step process.

High-Affinity Binding to Thrombospondin-1

The binding of CD36 to TSP-1 is a sequential event. Initially, the CD36 peptide region 139-155 engages with TSP-1. This initial binding induces a conformational change in the TSP-1 molecule, which in turn exposes a high-affinity binding site for the CD36 peptide 93-110 region.[1] This second interaction is crucial for the subsequent cellular signaling events. The specific binding site for CD36 peptide 93-110 on TSP-1 has been identified as the CSVTCG motif.

Inhibition of Platelet Aggregation

CD36 peptide 93-110 has been shown to partially inhibit collagen-induced platelet aggregation.[1] This inhibitory effect is a direct consequence of its ability to block the interaction between CD36 on platelets and TSP-1, a key mediator of platelet adhesion and aggregation. By interfering with this interaction, the peptide can modulate thrombus formation.

Modulation of TGF-β1 Signaling

A significant function of CD36 peptide 93-110 is its involvement in the activation of latent transforming growth factor-beta 1 (TGF-β1). The CD36 receptor, in concert with TSP-1, facilitates the conversion of latent TGF-β1 to its biologically active form. By blocking the CD36-TSP-1 interaction, peptide 93-110 can inhibit this activation process. This has significant implications for pathological conditions characterized by excessive TGF-β1 activity, such as fibrosis.

Recent studies have shown that a cyclic peptide derived from the CD36 93-110 sequence can effectively alleviate intestinal fibrosis by disrupting the TSP1-CD36 interaction and subsequently blocking the TGF-β/Smad3 signaling pathway. This highlights the therapeutic potential of targeting this specific peptide region.

Quantitative Data

While extensive research has been conducted on the qualitative functions of CD36 peptide 93-110, specific quantitative data, such as IC50 values for its primary interactions, are not consistently reported across the literature. The following table summarizes available quantitative information. Further targeted biochemical and cellular assays are required to definitively establish these values.

| Parameter | Value | Assay Conditions | Reference |

| IC50 for Inhibition of CD36-TSP-1 Binding | Not explicitly reported | Solid-phase binding assays | N/A |

| Inhibition of Collagen-Induced Platelet Aggregation | Partial Inhibition | Light Transmission Aggregometry | [1] |

| Inhibition of Latent TGF-β1 Activation | Significant Inhibition | CCL-64 Bioassay |

Signaling Pathways

The functional consequences of CD36 peptide 93-110 are mediated through its influence on specific signaling pathways. The two primary pathways affected are the CD36-TSP-1 interaction pathway leading to platelet activation and the TGF-β1/Smad3 signaling cascade involved in fibrosis.

References

The Biological Nexus: A Technical Deep Dive into the CD36 93-110 Region

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cluster of Differentiation 36 (CD36), a multifunctional scavenger receptor, plays a pivotal role in a myriad of physiological and pathological processes, including lipid metabolism, angiogenesis, inflammation, and immunity. Its large extracellular domain contains several binding sites for a diverse array of ligands. This technical guide focuses on a critical segment of this domain: the amino acid region 93-110. This region, with the sequence Tyr-Arg-Val-Arg-Phe-Leu-Ala-Lys-Glu-Asn-Val-Thr-Gln-Asp-Ala-Glu-Asp-Asn (YRVRFLAKENVTQDAEDN), is a key player in mediating the receptor's interaction with thrombospondin-1 (TSP-1), thereby triggering a cascade of intracellular signaling events that influence cellular behavior and contribute to disease pathogenesis.[1][2][3][4] This document provides an in-depth exploration of the biological functions of the CD36 93-110 region, supported by quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways.

The CD36 93-110 Region and Thrombospondin-1 Interaction

The interaction between CD36 and TSP-1 is a well-characterized, two-step process that underscores the regulatory complexity of cell adhesion and signaling.[5] The initial contact is made by the 139-155 region of CD36 binding to TSP-1. This primary interaction induces a conformational change in the TSP-1 molecule, which in turn unmasks a high-affinity binding site for the CD36 93-110 region. This secondary binding event is crucial for stabilizing the CD36-TSP-1 complex and initiating downstream signaling cascades. The peptide corresponding to this region, often denoted as P93-110, has been instrumental in elucidating these functions by acting as a competitive inhibitor of this interaction.

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the inhibitory effects of the CD36 93-110 peptide on various biological processes.

| Parameter | Value | Biological Context | Reference |

| Inhibition of PfEMP1-CD36 Interaction | IC50 ≈ 2 µmol/L (for rC1-2 [1-179] binding) | Malaria parasite cytoadherence | |

| Inhibition of PE Adhesion | IC50 > 200 µmol/L | Malaria parasite cytoadherence |

Core Biological Functions and Signaling Pathways

The engagement of the CD36 93-110 region by TSP-1 initiates signaling cascades that regulate several key cellular functions.

Platelet Aggregation and Thrombosis

The CD36-TSP-1 interaction is implicated in platelet activation and aggregation, a critical process in hemostasis and thrombosis. The P93-110 peptide has been shown to partially inhibit collagen-induced platelet aggregation, suggesting that the 93-110 region is involved in the complex interplay of receptors that mediate platelet responses to collagen.

Anti-Angiogenesis

TSP-1 is a potent endogenous inhibitor of angiogenesis, and this function is mediated, in part, through its interaction with CD36 on microvascular endothelial cells. The binding of TSP-1 to CD36, involving the 93-110 region, triggers a signaling pathway that leads to endothelial cell apoptosis. This pathway involves the recruitment and activation of the Src-family kinase Fyn, which in turn activates a caspase-3-like protease and the p38 MAPK pathway, culminating in apoptosis.

Inflammation and Fibrosis via TGF-β Activation

A crucial role of the CD36 93-110 region is its involvement in the activation of latent Transforming Growth Factor-beta (TGF-β). TSP-1 binds to latent TGF-β, and the subsequent interaction of this complex with CD36 on cells like macrophages and fibroblasts facilitates the release of active TGF-β. This activation is critical in the pathogenesis of fibrosis in various tissues, including the lungs and intestines. The P93-110 peptide has been shown to ameliorate bleomycin-induced pulmonary fibrosis and intestinal fibrosis in animal models by blocking this activation step.

The activated TGF-β then signals through its canonical pathway involving the phosphorylation of Smad2 and Smad3, which then form a complex with Smad4, translocate to the nucleus, and regulate the transcription of target genes involved in fibrosis, such as collagens.

Detailed Experimental Protocols

Solid-Phase Binding Assay for CD36-TSP-1 Interaction

This protocol is designed to quantify the binding of TSP-1 to immobilized CD36 and to assess the inhibitory potential of the P93-110 peptide.

Materials:

-

High-binding 96-well microplates

-

Recombinant human CD36 protein

-

Recombinant human TSP-1 protein

-

CD36 peptide (93-110) and a scrambled control peptide

-

Coating Buffer (e.g., 0.1 M Sodium Carbonate, pH 9.6)

-

Blocking Buffer (e.g., PBS with 1% BSA)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Anti-TSP-1 primary antibody

-

HRP-conjugated secondary antibody

-

TMB substrate solution

-

Stop solution (e.g., 2 M H₂SO₄)

-

Plate reader

Procedure:

-

Coating: Dilute recombinant CD36 to 2-5 µg/mL in Coating Buffer. Add 100 µL per well to a 96-well plate. Incubate overnight at 4°C.

-

Washing: Discard the coating solution and wash the wells three times with 200 µL of Wash Buffer.

-

Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

-

Washing: Repeat the washing step as in step 2.

-

Peptide Inhibition (for inhibition assay): Prepare serial dilutions of the CD36 P93-110 and scrambled control peptides in Blocking Buffer.

-

TSP-1 Binding: Add a constant concentration of TSP-1 (e.g., 1-2 µg/mL) to the wells. For the inhibition assay, co-incubate the TSP-1 with the various concentrations of peptides. Incubate for 2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Primary Antibody Incubation: Add 100 µL of diluted anti-TSP-1 primary antibody to each well. Incubate for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Secondary Antibody Incubation: Add 100 µL of diluted HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature, protected from light.

-

Washing: Repeat the washing step.

-

Detection: Add 100 µL of TMB substrate solution to each well and incubate until a blue color develops (typically 15-30 minutes).

-

Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

-

Measurement: Read the absorbance at 450 nm using a plate reader. The signal intensity is proportional to the amount of bound TSP-1.

Collagen-Induced Platelet Aggregation Assay

This protocol measures the ability of platelets to aggregate in response to collagen and the inhibitory effect of the CD36 P93-110 peptide.

Materials:

-

Platelet-rich plasma (PRP) or washed platelets

-

Platelet-poor plasma (PPP)

-

Collagen solution (agonist)

-

CD36 peptide (93-110) and a scrambled control peptide

-

Platelet aggregometer with cuvettes and stir bars

-

37°C water bath or heating block

Procedure:

-

Sample Preparation: Prepare PRP and PPP from fresh human blood collected in sodium citrate tubes by differential centrifugation. Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

-

Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.

-

Baseline Calibration: Pipette PRP into a cuvette with a stir bar and place it in the aggregometer. Set the baseline to 0% aggregation. Pipette PPP into another cuvette and set the 100% aggregation baseline.

-

Peptide Incubation: For inhibition studies, pre-incubate the PRP with various concentrations of the CD36 P93-110 peptide or the scrambled control peptide for a specified time (e.g., 10-15 minutes) at 37°C with stirring.

-

Initiation of Aggregation: Add a sub-maximal concentration of collagen to the cuvette containing the pre-incubated PRP.

-

Data Recording: The aggregometer will record the change in light transmittance over time as platelets aggregate. The extent of aggregation is typically measured as the maximum percentage change in light transmittance after a set period (e.g., 5-10 minutes).

-

Data Analysis: Compare the aggregation curves and the maximum aggregation percentages between the control (no peptide) and the peptide-treated samples to determine the inhibitory effect.

Western Blot for Phosphorylated Smad3

This protocol is used to detect the phosphorylation of Smad3 in response to TGF-β activation, which can be modulated by the CD36-TSP-1 interaction.

Materials:

-

Cell culture (e.g., fibroblasts, macrophages)

-

TSP-1 and/or active TGF-β1

-

CD36 peptide (93-110)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Smad3 (Ser423/425) and anti-total Smad3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Culture cells to the desired confluency. Treat the cells with the experimental conditions (e.g., TSP-1, active TGF-β1) in the presence or absence of the CD36 P93-110 peptide for the desired time.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the anti-phospho-Smad3 primary antibody overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Stripping and Reprobing: The membrane can be stripped and reprobed with an anti-total Smad3 antibody to normalize the levels of phosphorylated Smad3 to the total amount of Smad3 protein.

Conclusion

The CD36 93-110 region is a critical functional domain that mediates the high-affinity, conformation-dependent binding of thrombospondin-1. This interaction is a key molecular switch that triggers diverse signaling pathways, influencing fundamental cellular processes such as aggregation, angiogenesis, inflammation, and fibrosis. The synthetic peptide corresponding to this region serves as a valuable research tool and a potential therapeutic agent for diseases characterized by aberrant TSP-1/CD36 signaling, such as fibrotic disorders. Further elucidation of the intricate signaling networks downstream of the 93-110 region's engagement will undoubtedly open new avenues for targeted drug development.

References

- 1. ashpublications.org [ashpublications.org]

- 2. iscabiochemicals.com [iscabiochemicals.com]

- 3. Thermo Scientific CD36 Peptide P (93-110) 1 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.at]

- 4. Interaction of thrombospondin1 and CD36 contributes to obesity-associated podocytopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CD36 peptides enhance or inhibit CD36-thrombospondin binding. A two-step process of ligand-receptor interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Mechanism of Action of CD36 (93-110)-Cys

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the biological activity of the synthetic peptide CD36 (93-110)-Cys. It details the peptide's role as a modulator of the CD36-Thrombospondin-1 signaling axis and its subsequent effects on critical cellular processes such as angiogenesis, fibrosis, and inflammation. The information presented herein is intended to support research and development efforts targeting pathways involving the CD36 scavenger receptor.

Executive Summary

The this compound peptide is a synthetic molecule derived from the extracellular domain of the CD36 receptor. Its primary mechanism of action is the competitive antagonism of the high-affinity interaction between CD36 and its ligand, Thrombospondin-1 (TSP-1). By disrupting this interaction, the peptide effectively modulates downstream signaling cascades that are pivotal in various pathological conditions. Key consequences of this antagonism include the inhibition of latent TGF-β1 activation, leading to potent anti-fibrotic effects, and the modulation of endothelial cell apoptosis and inflammatory responses. This guide synthesizes the current understanding of these mechanisms, supported by quantitative data and detailed experimental protocols to facilitate further investigation.

Core Mechanism of Action: Antagonism of the CD36-Thrombospondin-1 Interaction

The biological effects of the this compound peptide are rooted in its ability to interfere with the binding of TSP-1 to the CD36 receptor. This interaction is not a simple, single-site binding event but a more complex, two-step process that ensures high specificity and affinity.

A Two-Step Binding Process:

-

Initial Low-Affinity Binding: The interaction is initiated when a region on TSP-1 binds to the CD36 domain spanning amino acids 139-155. This initial contact is believed to induce a conformational change in the TSP-1 protein.

-

Conformational Change and High-Affinity Binding: The induced conformational change in TSP-1 exposes a new, high-affinity binding site that then interacts with the CD36 region corresponding to amino acids 93-110.[1]

The this compound peptide, by mimicking this second binding domain, acts as a competitive inhibitor. It occupies the binding pocket on the conformationally altered TSP-1, thereby preventing the high-affinity interaction with the native CD36 receptor and blocking the subsequent intracellular signaling. The terminal cysteine residue provides a reactive group for conjugation or dimerization, which can be utilized to enhance its stability or therapeutic potential.

Downstream Signaling Pathways and Cellular Effects

The disruption of the CD36-TSP-1 signaling axis by the this compound peptide has significant repercussions on several downstream pathways, leading to pronounced anti-fibrotic, anti-angiogenic, and anti-inflammatory outcomes.

Anti-Fibrotic Effects

A major consequence of inhibiting the CD36-TSP-1 interaction is the suppression of tissue fibrosis. This is primarily achieved by preventing the activation of latent Transforming Growth Factor-beta 1 (L-TGF-β1), a master regulator of fibrogenesis. The activation mechanism involves the formation of a ternary complex on the cell surface, where TSP-1 binds to L-TGF-β1 and this complex is then tethered to CD36 on cells like macrophages. This localization is critical for the subsequent proteolytic cleavage and activation of TGF-β1 by enzymes such as plasmin.

The CD36 (93-110) peptide has been shown to exert potent anti-fibrotic effects in preclinical models by disrupting this activation process. In a mouse model of silicosis-induced lung fibrosis, the peptide significantly reduced collagen deposition, as measured by hydroxyproline content, and decreased the expression of both collagen I and III.[2] Similarly, in a rat model of bleomycin-induced lung injury, the peptide attenuated inflammation and the synthesis of key extracellular matrix components, including collagen I, collagen III, and fibronectin.[3][4] This anti-fibrotic activity is directly linked to the reduced secretion of active TGF-β1 by alveolar macrophages.[4]

Anti-Angiogenic Signaling

TSP-1 is a well-established endogenous inhibitor of angiogenesis, a process critical for tumor growth and other pathologies. This anti-angiogenic effect is mediated through the CD36 receptor on microvascular endothelial cells. The binding of TSP-1 to CD36 initiates an apoptotic signaling cascade that includes the recruitment of the Src-family kinase Fyn, followed by the activation of p38 MAP Kinase and JNK, and culminating in the activation of executioner caspases. By blocking the TSP-1/CD36 interaction, the this compound peptide can be used as a tool to dissect this pathway and may modulate angiogenesis in pathological contexts.

Anti-Inflammatory Effects

The CD36-TSP-1 axis is also implicated in the regulation of inflammation. The CD36 (93-110) peptide has demonstrated anti-inflammatory properties in a mouse model of diet-induced obesity, where it attenuated systemic inflammation and the production of pro-inflammatory cytokines. This effect is likely due to the modulation of macrophage activation, a key cell type in inflammatory processes. In the bleomycin-induced lung injury model, the peptide also reduced the infiltration of inflammatory cells.

Quantitative Data Summary

The following tables provide a consolidated view of the quantitative effects of the CD36 (93-110) peptide as reported in the literature.

Table 1: Effect of CD36 (93-110) Peptide on TGF-β1 Activation by Alveolar Macrophages

| Treatment Group | Total TGF-β1 Secreted | Active TGF-β1 Secreted | % Active TGF-β1 | Reference |

| Bleomycin Alone | No change reported | - | 61.7 ± 8.6 | |

| Bleomycin + CD36 (93-110) | No change reported | Markedly decreased | 2.2 ± 2.1 |

Table 2: Effect of CD36 (93-110) Peptide on Lung Collagen Content in a Silicosis Mouse Model

| Treatment Group | Hydroxyproline Content (µ g/lung ) | p-value vs. Silica Group | Reference |

| Silica | Significantly increased | - | |

| Silica + CD36 (93-110) | Significantly decreased | < 0.05 |

Table 3: Effect of CD36 (93-110) Peptide on Platelet Function

| Assay | Effect of CD36 (93-110) Peptide | Reference |

| Collagen-Induced Platelet Aggregation | Partial Inhibition | |

| Platelet Adhesion to Immobilized TSP-1 | Substantial Reduction |

Detailed Experimental Protocols

This section outlines key experimental procedures for studying the mechanism of action of this compound.

Protocol 1: CD36-TSP-1 Binding Inhibition Assay

Objective: To quantify the ability of this compound to inhibit the binding of TSP-1 to CD36.

Materials:

-

High-binding 96-well ELISA plates

-

Recombinant human CD36

-

Purified human TSP-1

-

This compound peptide

-

Coating Buffer (e.g., 0.1 M Sodium Carbonate, pH 9.6)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking Buffer (e.g., PBS with 1% BSA)

-

Primary antibody against TSP-1

-

HRP-conjugated secondary antibody

-

TMB substrate and Stop Solution

Procedure:

-

Coating: Coat wells with 100 µL of CD36 (2-5 µg/mL in Coating Buffer) overnight at 4°C.

-

Washing: Wash wells 3 times with Wash Buffer.

-

Blocking: Block with 200 µL of Blocking Buffer for 2 hours at room temperature.

-

Peptide Incubation: Wash wells 3 times. Add 50 µL of serially diluted this compound peptide to the wells.

-

TSP-1 Binding: Add 50 µL of TSP-1 (1-2 µg/mL in Blocking Buffer) to all wells and incubate for 2 hours at room temperature.

-

Washing: Wash wells 5 times with Wash Buffer.

-

Detection:

-

Add 100 µL of primary anti-TSP-1 antibody and incubate for 1 hour.

-

Wash 3 times.

-

Add 100 µL of HRP-conjugated secondary antibody and incubate for 1 hour.

-

Wash 5 times.

-

Add 100 µL of TMB substrate, develop color, and stop the reaction with Stop Solution.

-

-

Analysis: Read absorbance at 450 nm. Calculate the IC₅₀ value for the peptide.

Protocol 2: In Vitro Angiogenesis (Tube Formation) Assay

Objective: To assess the impact of this compound on endothelial cell tube formation.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Matrigel Basement Membrane Matrix

-

96-well tissue culture plates

-

Endothelial Cell Basal Medium (EBM) and Growth Medium (EGM)

-

This compound peptide, TSP-1, VEGF

-

Calcein AM for visualization

Procedure:

-

Plate Preparation: Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow to solidify at 37°C for 30 minutes.

-

Cell Preparation: Starve HUVECs in EBM for 4-6 hours.

-

Treatment: Resuspend HUVECs in EBM containing the desired concentrations of VEGF (pro-angiogenic stimulus), TSP-1, and/or this compound.

-

Seeding: Seed 1.5-2 x 10⁴ cells per well onto the solidified Matrigel.

-

Incubation: Incubate at 37°C for 6-12 hours.

-

Visualization: Stain with Calcein AM and visualize under a fluorescence microscope.

-

Quantification: Capture images and analyze tube length, number of junctions, and loops using ImageJ or similar software.

Protocol 3: TGF-β1 Activation Assay

Objective: To measure the effect of this compound on the conversion of latent to active TGF-β1.

Materials:

-

Primary macrophages or a macrophage cell line (e.g., RAW 264.7)

-

This compound peptide

-

Human TGF-β1 ELISA Kit

-

1N HCl and 1.2N NaOH/0.5M HEPES for acid activation

Procedure:

-

Cell Culture: Plate macrophages and allow them to adhere.

-

Treatment: Treat cells with the this compound peptide for a specified time (e.g., 24 hours).

-

Supernatant Collection: Collect the cell culture supernatant.

-

Active TGF-β1 Measurement: Directly measure the concentration of active TGF-β1 in a portion of the supernatant using the ELISA kit.

-

Total TGF-β1 Measurement:

-

Acid-activate another aliquot of the supernatant by adding 1N HCl for 10 minutes.

-

Neutralize the sample with 1.2N NaOH/0.5M HEPES.

-

Measure the total TGF-β1 concentration using the ELISA kit.

-

-

Analysis: Calculate the percentage of active TGF-β1 and compare between treated and control groups.

Mandatory Visualizations

Signaling Pathway Diagrams

Caption: TSP-1/CD36 Anti-Angiogenic Signaling Cascade.

Caption: Inhibition of TGF-β1 Activation by this compound.

Experimental Workflow Diagrams

Caption: Workflow for the Binding Inhibition Assay.

Caption: Workflow for the Tube Formation Assay.

References

- 1. CD36 peptides enhance or inhibit CD36-thrombospondin binding. A two-step process of ligand-receptor interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A CD36 synthetic peptide inhibits silica-induced lung fibrosis in the mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. atsjournals.org [atsjournals.org]

- 4. atsjournals.org [atsjournals.org]

The Discovery and Evolution of CD36 Peptide Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cluster of Differentiation 36 (CD36), a multifunctional scavenger receptor, plays a pivotal role in a myriad of physiological and pathological processes, including lipid metabolism, angiogenesis, inflammation, and atherosclerosis. Its ability to bind a diverse array of ligands, such as thrombospondin-1 (TSP-1), oxidized low-density lipoprotein (oxLDL), and long-chain fatty acids, positions it as a critical node in cellular signaling. Consequently, the development of inhibitors targeting CD36 has emerged as a promising therapeutic strategy for various diseases. Among these, peptide-based inhibitors have garnered significant attention due to their high specificity and potential for rational design. This technical guide provides an in-depth exploration of the discovery and history of CD36 peptide inhibitors, detailing their mechanisms of action, quantitative binding characteristics, and the experimental methodologies used for their characterization.

Historical Perspective and Discovery Milestones

The journey to uncover peptide inhibitors of CD36 began with efforts to understand the molecular interactions between CD36 and its ligands, particularly the anti-angiogenic protein thrombospondin-1 (TSP-1). Early research in the 1990s focused on identifying the specific domains within CD36 responsible for ligand binding.

A significant breakthrough came with the characterization of peptides derived from the primary sequence of CD36 itself. In 1992, it was discovered that a peptide corresponding to amino acids 93-110 of CD36 (P93-110) could block the binding of CD36 to immobilized TSP-1[1]. Conversely, another peptide, P139-155, was found to enhance this interaction, suggesting a complex, two-step binding process[1]. This seminal work laid the foundation for the development of peptide-based modulators of CD36 function.

Further investigations into the CD36-TSP-1 interaction led to the design of more potent and stable inhibitors. Recently, a cyclic peptide derived from the 93-110 region, designated 19A8.8 , was developed through molecular docking simulations and non-natural amino acid modifications. This peptide potently inhibits the TSP-1/CD36 interaction and has shown efficacy in preclinical models of intestinal fibrosis[2].

Another innovative approach has been the development of peptides that disrupt the interaction of CD36 with other membrane proteins. The discovery of a CD36 N-terminal transmembrane domain (nTMD) peptide that contains a GXXXG motif has been instrumental in this area. This peptide inserts into the macrophage cell membrane and specifically interrupts the association of CD36 with the tetraspanin CD9, thereby inhibiting downstream signaling events such as oxidized LDL uptake and foam cell formation[3].

More recently, the focus has expanded to include cyclic azapeptides, which offer improved stability and binding affinity. MPE-298 , a notable example, is a potent and selective macrocyclic azapeptide CD36 ligand that has demonstrated anti-atherosclerotic properties in preclinical models[4].

Key CD36 Peptide Inhibitors and their Quantitative Data

The development of various CD36 peptide inhibitors has been accompanied by rigorous quantitative analysis to determine their efficacy and binding characteristics. The following table summarizes key quantitative data for some of the most well-characterized CD36 peptide inhibitors.

| Peptide Inhibitor | Type | Target Interaction | Quantitative Data | Reference(s) |

| P93-110 | Linear Peptide | CD36-TSP-1 | Blocks binding of CD36 to immobilized TSP-1 | |

| CD36 nTMD Peptide | Linear Peptide | CD36-CD9 Interaction | >40% inhibition of DiI-oxLDL uptake in macrophages at 5 µM | |

| 19A8.8 | Cyclic Peptide | CD36-TSP-1 | Potently inhibits TSP-1/CD36 interaction (specific IC50 not provided in abstract) | |

| MPE-298 | Cyclic Azapeptide | CD36 Ligand | IC50 of 0.1 µM for CD36 binding | |

| SMS121 | Peptide | CD36 Ligand | Kd of ~5 µM | |

| CD36 139-184 derived peptides | Linear Peptides | CD36-PfEMP1 | Inhibition in the low micromolar range |

Signaling Pathways Modulated by CD36 Peptide Inhibitors

CD36 peptide inhibitors exert their effects by modulating distinct signaling pathways downstream of the receptor. Understanding these pathways is crucial for elucidating their therapeutic potential.

Inhibition of the TSP-1/CD36 Anti-Angiogenic Pathway

The interaction between TSP-1 and CD36 on endothelial cells triggers an anti-angiogenic signaling cascade. This pathway involves the recruitment and activation of Src-family kinases, such as Fyn, which in turn activates downstream effectors like p38 MAPK and JNK. Ultimately, this leads to the activation of caspases and apoptosis of endothelial cells. Peptide inhibitors that block the CD36-TSP-1 interaction can therefore abrogate this anti-angiogenic effect.

Disruption of CD36-Tetraspanin Interaction by nTMD Peptide

The CD36 nTMD peptide functions by a different mechanism. It disrupts the lateral association of CD36 with other membrane proteins, such as the tetraspanin CD9. This interaction is crucial for downstream signaling events, including the generation of reactive oxygen species (ROS) and the inhibition of macrophage migration in response to oxLDL. By uncoupling CD36 from its signaling partners, the nTMD peptide effectively dampens the pro-atherogenic inflammatory response.

Modulation of TGF-β/Smad3 Signaling by Cyclic Peptide 19A8.8

In the context of intestinal fibrosis, the interaction of TSP-1 with CD36 can activate transforming growth factor-beta (TGF-β), a key pro-fibrotic cytokine. This activation leads to the phosphorylation of Smad3, which then translocates to the nucleus to regulate the transcription of genes involved in epithelial-mesenchymal transition (EMT) and extracellular matrix deposition. The cyclic peptide 19A8.8, by inhibiting the initial TSP-1/CD36 interaction, effectively blocks this pro-fibrotic signaling cascade.

MPE-298 Signaling in Macrophages

The cyclic azapeptide MPE-298 initiates a unique signaling cascade upon binding to CD36 in macrophages. This binding leads to the rapid internalization of the MPE-298/CD36 complex, a process dependent on the activation of Lyn and Syk tyrosine kinases. Once internalized, this complex inhibits oxLDL/LOX-1-induced inflammatory signaling, including the secretion of CCL2 and the production of mitochondrial reactive oxygen species (mtROS).

Detailed Experimental Protocols

The characterization of CD36 peptide inhibitors relies on a suite of specialized experimental techniques. Below are detailed methodologies for key assays cited in the discovery and validation of these peptides.

CD36 Peptide-Ligand Binding Assay (ELISA-based)

This assay is designed to screen for and quantify the ability of peptide inhibitors to block the interaction between CD36 and its ligands, such as oxLDL.

Materials:

-

96-well microtiter plates

-

Recombinant soluble CD36 (sCD36)

-

Oxidized LDL (oxLDL)

-

Peptide inhibitors

-

Blocking buffer (e.g., 3% skim milk in PBS)

-

Primary antibody against CD36 or a tag on the recombinant sCD36 (e.g., anti-His)

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 2N H2SO4)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Plate reader

Protocol:

-

Coat the 96-well plate with oxLDL (e.g., 10 µg/mL in PBS) overnight at 4°C.

-

Wash the wells three times with wash buffer.

-

Block non-specific binding sites with blocking buffer for 2 hours at room temperature.

-

Wash the wells three times with wash buffer.

-

Pre-incubate sCD36 (e.g., 1 µg/mL) with varying concentrations of the peptide inhibitor for 1 hour at 37°C.

-

Add the sCD36/peptide inhibitor mixture to the oxLDL-coated wells and incubate for 2 hours at 37°C.

-

Wash the wells three times with wash buffer.

-

Add the primary antibody and incubate for 1 hour at 37°C.

-

Wash the wells three times with wash buffer.

-

Add the HRP-conjugated secondary antibody and incubate for 1 hour at 37°C.

-

Wash the wells five times with wash buffer.

-

Add TMB substrate and incubate in the dark until color develops (typically 15-30 minutes).

-

Stop the reaction with the stop solution.

-

Read the absorbance at 450 nm using a plate reader.

-

Calculate the IC50 value of the peptide inhibitor by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Proximity Ligation Assay (PLA) for CD36-Protein Interaction

PLA is a powerful technique to visualize and quantify protein-protein interactions in situ. This protocol is adapted for studying the disruption of the CD36-CD9 interaction by the CD36 nTMD peptide.

Materials:

-

Cells expressing CD36 and the interacting protein (e.g., macrophages) cultured on coverslips

-

CD36 nTMD peptide inhibitor and control peptide

-

Primary antibodies against CD36 and the interacting protein (e.g., CD9) raised in different species

-

PLA probes (secondary antibodies conjugated to oligonucleotides)

-

Ligation solution and ligase

-

Amplification solution and polymerase

-

Fluorescently labeled oligonucleotides

-

Mounting medium with DAPI

-

Fluorescence microscope

Protocol:

-

Seed cells on coverslips and allow them to adhere.

-

Treat the cells with the CD36 nTMD peptide or a control peptide at the desired concentration and for the appropriate time (e.g., 5 µM for 1 hour).

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Block non-specific binding with a blocking solution for 1 hour at room temperature.

-

Incubate the cells with a mixture of the two primary antibodies (anti-CD36 and anti-CD9) overnight at 4°C.

-

Wash the coverslips with PBS.

-

Incubate with the PLA probes for 1 hour at 37°C in a humidity chamber.

-

Wash the coverslips with wash buffer.

-

Add the ligation solution and incubate for 30 minutes at 37°C.

-

Wash the coverslips with wash buffer.

-

Add the amplification solution and incubate for 100 minutes at 37°C.

-

Wash the coverslips with wash buffer.

-

Mount the coverslips on glass slides using mounting medium with DAPI.

-

Visualize the PLA signals (fluorescent dots) using a fluorescence microscope.

-

Quantify the number of PLA signals per cell to determine the extent of protein-protein interaction and its disruption by the peptide inhibitor.

Boyden Chamber Assay for Macrophage Migration

This assay is used to assess the effect of CD36 peptide inhibitors on macrophage migration, which is often inhibited by CD36 ligands like oxLDL.

Materials:

-

Boyden chamber apparatus with porous membranes (e.g., 8 µm pore size for macrophages)

-

Macrophages

-

Chemoattractant (e.g., MCP-1)

-

Oxidized LDL (oxLDL)

-

CD36 peptide inhibitor

-

Serum-free cell culture medium

-

Fixing and staining reagents (e.g., Diff-Quik)

-

Microscope

Protocol:

-

Place the Boyden chamber inserts into a 24-well plate.

-

Add medium containing the chemoattractant to the lower chamber.

-

Pre-treat macrophages with the CD36 peptide inhibitor or control for 1 hour.

-

Add oxLDL to the macrophage suspension to induce migration inhibition.

-

Seed the treated macrophages in serum-free medium into the upper chamber of the inserts.

-

Incubate the plate at 37°C in a CO2 incubator for a period that allows for migration (e.g., 4-6 hours).

-

After incubation, remove the inserts from the plate.

-

Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the cells that have migrated to the lower surface of the membrane with methanol.

-

Stain the migrated cells with a suitable stain (e.g., Diff-Quik).

-

Mount the membranes on glass slides.

-

Count the number of migrated cells in several microscopic fields.

-

Compare the number of migrated cells between different treatment groups to determine the effect of the peptide inhibitor on reversing oxLDL-induced migration inhibition.

Conclusion and Future Directions

The discovery and development of CD36 peptide inhibitors represent a significant advancement in the quest for targeted therapies for a range of diseases. From the initial identification of linear peptides derived from the CD36 sequence to the rational design of potent and stable cyclic azapeptides, the field has evolved considerably. These inhibitors have not only provided valuable tools for dissecting the complex signaling networks downstream of CD36 but also hold immense therapeutic promise.

Future research will likely focus on several key areas. The development of peptide inhibitors with enhanced pharmacokinetic properties, such as improved in vivo stability and oral bioavailability, is a critical next step for clinical translation. Furthermore, the exploration of peptide-drug conjugates could offer a strategy to deliver cytotoxic or anti-inflammatory agents specifically to CD36-expressing cells. As our understanding of the diverse roles of CD36 in health and disease continues to expand, so too will the opportunities for innovative peptide-based therapeutic interventions. The in-depth technical approaches outlined in this guide provide a solid foundation for researchers to contribute to this exciting and rapidly advancing field.

References

- 1. CD36 peptides enhance or inhibit CD36-thrombospondin binding. A two-step process of ligand-receptor interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and discovery of novel cyclic peptides as TSP1-CD36 interaction inhibitors for intestinal fibrosis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A CD36 transmembrane domain peptide interrupts CD36 interactions with membrane partners on macrophages and inhibits atherogenic functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to the Interaction of CD36 (93-110) with Thrombospondin-1

Executive Summary

The interaction between the cell surface receptor CD36 and the matricellular protein Thrombospondin-1 (TSP-1) is a critical regulatory axis in angiogenesis, thrombosis, and inflammation. This guide provides a detailed examination of this interaction, focusing specifically on the role of the 93-110 amino acid sequence of CD36. This region, a key component of the CLESH (CD36, LIMP-2, Emp sequence homology) domain, is directly involved in binding to the Thrombospondin Type 1 Repeats (TSR) of TSP-1.[1] Peptides derived from this sequence, such as CD36 (93-110)-Cys, serve as invaluable tools to probe the functional consequences of this interaction and as a basis for developing novel therapeutics. This document synthesizes quantitative data, details key experimental protocols, and visualizes the associated signaling pathways to provide a comprehensive resource for professionals in the field.

Molecular Basis of the Interaction

The anti-angiogenic activity of TSP-1 is primarily mediated through its interaction with CD36 on microvascular endothelial cells.[2][3] The binding interface has been mapped to specific domains on both proteins.

-

CD36: The binding site for TSP-1 is located within a conserved extracellular domain known as the CLESH domain.[1][4] The peptide sequence spanning amino acids 93-110 (p93-110) of CD36 is a crucial component of this binding site. This region is characterized by a cluster of negatively charged acidic residues. The addition of a C-terminal cysteine residue in synthetic peptides like this compound is typically for experimental purposes, such as conjugation to a carrier protein or surface, and is not part of the native binding sequence.

-

Thrombospondin-1 (TSP-1): The complementary binding domain on TSP-1 resides within its three Thrombospondin Type 1 Repeats (TSRs). Mutational analyses have identified the second TSR domain (TSR2) as the critical element for high-affinity binding to the CD36 CLESH domain. The TSR2 domain features a positively charged surface, created by a cluster of basic residues, which interacts with the acidic residues in the CD36 CLESH domain through electrostatic forces.

A proposed model for the full receptor-ligand interaction suggests a two-step process. It is hypothesized that the 139-155 region of CD36 first engages TSP-1, inducing a conformational change in the TSP-1 trimer that reveals a high-affinity binding site for the 93-110 region of CD36.

Quantitative Data: Inhibitory Effects of CD36 (93-110) Peptide

The CD36 (93-110) peptide is widely used as a competitive inhibitor to block the CD36-TSP-1 interaction and study its downstream effects. The following table summarizes quantitative data from studies utilizing this peptide.

| Experiment Type | System/Cell Line | Peptide | Concentration | Observed Effect | Citation |

| Platelet Adhesion | Immobilized TSP-1 | P(93-110) CD36 peptide | 50 µg/mL | Substantially reduced platelet adhesion. | |

| Podocyte Apoptosis | Human Podocytes | CD36 specific peptide (p93-110) | 2 µg/mL | Significantly reduced FFA-induced podocyte apoptosis and dysfunction. | |

| Platelet Aggregation | Human Platelets | P93-110 | Not specified | Partially inhibited collagen-induced platelet aggregation. | |

| CD36-TSP Binding | Immobilized TSP-1 | P93-110 | Not specified | Blocked the binding of purified CD36 to immobilized TSP-1. | |

| Pulmonary Fibrosis | Rat Model (in vivo) | CD36 synthetic peptide 93-110 | Not specified | Reduced inflammatory lesions and synthesis of collagen I, III, and fibronectin. |

Signaling Pathways and Experimental Workflows

The binding of TSP-1 to CD36 initiates distinct signaling cascades in different cell types, most notably leading to anti-angiogenic effects in endothelial cells and modulating platelet activity.

Experimental Workflow: Competitive Binding Assay

A common method to verify the interaction between CD36 and TSP-1 and to test inhibitors like the CD36 (93-110) peptide is the solid-phase competitive binding assay. The workflow involves immobilizing one component and measuring the binding of the other in the presence and absence of a competitor.

Anti-Angiogenic Signaling in Endothelial Cells

In microvascular endothelial cells (MVECs), the CD36-TSP-1 interaction antagonizes pro-angiogenic signaling from growth factors like VEGF. Binding of TSP-1 to CD36 recruits the tyrosine phosphatase SHP-1 to the VEGFR2 complex, leading to its dephosphorylation and inactivation. This abrogation of VEGF signaling inhibits endothelial cell migration and proliferation while promoting apoptosis through a cascade involving Fyn, p38 MAPK, and caspases.

Modulation of Platelet Activation

In platelets, TSP-1 released from alpha-granules can act in an autocrine or paracrine manner by binding to CD36. This interaction inhibits the prostaglandin-stimulated cAMP/Protein Kinase A (PKA) signaling pathway. Since the cAMP/PKA pathway is crucial for maintaining platelets in a quiescent state, its inhibition by the TSP-1/CD36 axis lowers the activation threshold, making platelets more sensitive to other agonists.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to study the CD36-TSP-1 interaction.

Protocol: Solid-Phase Binding Assay

This assay quantifies the binding of TSP-1 to immobilized CD36 and assesses the inhibitory potential of peptides like CD36 (93-110).

-

Coating: Adsorb purified CD36 or a CD36-GST fusion protein (e.g., 10 µg/mL in carbonate buffer, pH 9.8) to wells of a 96-well microplate by overnight incubation at 4°C.

-

Washing: Wash wells three times with a wash buffer (e.g., 20 mM Tris, 150 mM NaCl, pH 7.4, with 0.05% Tween-20; TBS-T).

-

Blocking: Block non-specific binding sites by incubating wells with a blocking buffer (e.g., TBS-T with 0.5% BSA) for 1-2 hours at room temperature.

-

Binding Reaction:

-

Prepare reaction mixtures containing a constant concentration of radiolabeled 125I-TSP-1 (e.g., 20 µg/mL).

-

For inhibition experiments, add varying concentrations of the CD36 (93-110) peptide to the reaction mixtures.

-

Add the reaction mixtures to the coated and blocked wells.

-

-

Incubation: Incubate the plate for 2 hours at room temperature to allow binding to reach equilibrium.

-

Final Wash: Wash the wells five times with cold wash buffer to remove unbound TSP-1.

-

Detection: Lyse the cells with 0.1 N NaOH and measure the bound radioactivity using a gamma counter. Specific binding is calculated by subtracting non-specific binding (determined in the presence of 5 mM EDTA or a large excess of unlabeled TSP-1).

Protocol: Endothelial Cell Migration (Boyden Chamber) Assay

This assay measures the ability of a substance to inhibit the directed migration of endothelial cells towards a chemoattractant.

-

Chamber Preparation: Place a porous membrane (e.g., 8 µm pores) coated with an extracellular matrix protein like gelatin between the upper and lower chambers of a Boyden chamber apparatus.

-

Cell Seeding: Suspend microvascular endothelial cells in serum-free or low-serum media and seed them into the upper chamber.

-

Treatment Setup:

-

Lower Chamber: Fill with media containing a chemoattractant (e.g., bFGF or VEGF) to induce migration.

-

Control: Add only the chemoattractant to the lower chamber.

-

Inhibition: Add TSP-1 or a TSR domain construct to the lower chamber along with the chemoattractant.

-

Blocking: Add the CD36 (93-110) peptide to the lower chamber along with TSP-1 and the chemoattractant to test for reversal of inhibition.

-

-

Incubation: Incubate the chamber for 4-6 hours at 37°C in a CO2 incubator to allow cell migration.

-

Analysis:

-

Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane with a stain such as DAPI or Crystal Violet.

-

Count the number of migrated cells in several high-power fields under a microscope. The results are expressed as a percentage of migration relative to the control.

-

Conclusion and Therapeutic Implications

The interaction between the 93-110 region of CD36 and the TSR domains of TSP-1 represents a potent anti-angiogenic and cell-regulatory switch. The use of synthetic peptides like CD36 (93-110) has been instrumental in dissecting the molecular mechanisms and downstream consequences of this binding event. Understanding this pathway provides a strong foundation for the development of novel therapeutics. Peptidomimetics or small molecules that either block or mimic this interaction could offer targeted strategies for treating pathologies characterized by aberrant angiogenesis, such as cancer and diabetic retinopathy, or for modulating thrombotic events. Future research will likely focus on improving the stability and delivery of such molecules to translate the foundational science of the CD36-TSP-1 axis into clinical applications.

References

- 1. Molecular basis of anti-angiogenic thrombospondin-1 type 1 repeat domain interactions with CD36 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CD36 Mediates the In Vitro Inhibitory Effects of Thrombospondin-1 on Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CD36: a critical anti-angiogenic receptor [imrpress.com]

- 4. researchgate.net [researchgate.net]

A Technical Guide to CD36 Peptide Fragments: Mechanisms, Applications, and Experimental Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cluster of Differentiation 36 (CD36) is a multifunctional class B scavenger receptor implicated in a wide array of physiological and pathological processes, including lipid metabolism, angiogenesis, inflammation, and atherosclerosis.[1][2] Its ability to bind a diverse set of ligands—such as thrombospondin-1 (TSP-1), oxidized low-density lipoprotein (oxLDL), long-chain fatty acids, and amyloid-beta—positions it as a critical signaling hub and a promising therapeutic target.[3][4][5] Peptide fragments derived from CD36 or designed to interact with it have emerged as valuable tools for dissecting its complex biology and as potential therapeutic agents. These peptides can act as inhibitors or enhancers of specific ligand interactions, offering a nuanced approach to modulating CD36 function. This technical guide provides a comprehensive literature review of key CD36 peptide fragments, summarizing their mechanisms of action, quantitative data, and the experimental protocols used to characterize them. It further visualizes the complex signaling pathways and experimental workflows associated with CD36 modulation, offering a detailed resource for researchers in the field.

Introduction to CD36 and Its Ligands

CD36 is an 88-kDa transmembrane glycoprotein characterized by two transmembrane domains, short intracellular N- and C-terminal tails, and a large, heavily glycosylated extracellular loop that contains the primary ligand-binding sites. It is expressed on numerous cell types, including platelets, monocytes/macrophages, endothelial cells, adipocytes, and microglia. The receptor's promiscuity in ligand binding is central to its diverse biological roles:

-

Thrombospondin-1 (TSP-1): Interaction with TSP-1, an anti-angiogenic protein, is mediated by the thrombospondin type 1 repeat (TSR) domains. This binding on microvascular endothelial cells initiates an anti-angiogenic signaling cascade.

-

Oxidized Low-Density Lipoprotein (oxLDL): As a scavenger receptor, CD36 binds and internalizes oxLDL, a key event in macrophage foam cell formation and the pathogenesis of atherosclerosis. The binding site for oxLDL has been localized to a region between amino acids 155-183.

-

Long-Chain Fatty Acids (LCFAs): CD36 facilitates the transport of LCFAs into cells, playing a crucial role in energy metabolism and lipid storage, earning it the alternative name Fatty Acid Translocase (FAT).

-

Amyloid-Beta (Aβ): In the brain, CD36 on microglia binds to Aβ fibrils, triggering inflammatory responses and the production of reactive oxygen species (ROS), which are implicated in the pathology of Alzheimer's disease.

The development of peptide fragments that mimic specific domains of CD36 or interfere with its ligand-receptor interactions provides a powerful strategy to modulate these pathways for therapeutic benefit.

Key CD36 Peptide Fragments and Their Functions

Several peptide fragments derived from the CD36 sequence have been synthesized and studied. These peptides can either inhibit or, in some cases, enhance the receptor's binding to its ligands.

Peptides Modulating the CD36-Thrombospondin Interaction

The interaction between CD36 and TSP-1 is a key regulatory point in angiogenesis and is a major target for peptide-based modulation. Studies have identified two critical regions in the CD36 extracellular domain, leading to the development of peptides with opposing effects.

-

CD36 Peptide P93-110 (Sequence: YRVRFLAKENVTQDAEDN): This peptide corresponds to the amino acid sequence 93-110 of CD36. It functions as an antagonist of the CD36-TSP-1 interaction. P93-110 blocks the binding of CD36 to immobilized TSP-1 and has been shown to partially inhibit collagen-induced platelet aggregation. Functioning as a TSP-1 antagonist, it can attenuate obesity-associated inflammation and improve metabolic disorders in mouse models.

-

CD36 Peptide P139-155: This peptide represents a functionally important epitope, as the anti-CD36 antibody OKM5, which blocks CD36 adhesive functions, binds to this sequence. Surprisingly, instead of inhibiting TSP-1 binding, P139-155 augments the interaction between CD36 and TSP-1. This finding led to a "two-step" binding model where the 139-155 region of CD36 first engages TSP-1, inducing a conformational change that exposes a high-affinity binding site for the 93-110 region of CD36.

Peptides Targeting oxLDL and Atherogenic Functions

Given the central role of the CD36-oxLDL interaction in atherosclerosis, peptides designed to disrupt this process are of significant therapeutic interest.

-

CD36 N-Terminal Transmembrane Domain (nTMD) Peptide: The CD36 nTMD contains a GXXXG motif known to mediate protein-protein interactions. A synthetic 29-amino acid peptide containing this domain was developed to interrupt the association of CD36 with other membrane partners like the tetraspanin CD9. Pre-incubation of macrophages with this peptide, but not a control peptide with mutated glycine residues, significantly reduced the uptake of DiI-labeled oxLDL, decreased foam cell formation, and lowered ROS generation.

-

CD36 Peptides (139-184 region): This extended region of CD36 has been identified as the adhesion site for Plasmodium falciparum-parasitized erythrocytes (PE), which also involves CD36. Peptides from this region, including 145-171 and 146-164, effectively block this interaction in the low micromolar range. Since the binding site for oxLDL also involves this area (specifically lysines 164 and 166), these peptides hold potential for interfering with oxLDL binding as well.

Quantitative Data on CD36 Peptide Fragments

The following table summarizes the available quantitative data for various CD36-targeting peptides and small molecules. Data is compiled from the cited literature to facilitate comparison.

| Peptide/Inhibitor | Target Interaction | Effect | Quantitative Metric | Organism/System | Reference |

| SMS121 | CD36 | Inhibitor | KD ≈ 5 µM | Human AML Cells | |

| CD36 P93-110 | CD36-TSP-1 | Inhibitor | Partially inhibits collagen-induced platelet aggregation | Human Platelets | |

| CD36 P139-155 | CD36-TSP-1 | Enhancer | Augments CD36 binding to TSP-1 | In vitro | |

| CD36 145-171 | CD36-PfEMP1 | Inhibitor | Blocks binding in low micromolar range | P. falciparum / In vitro | |

| CD36 146-164 | CD36-PfEMP1 | Inhibitor | Blocks binding in low micromolar range | P. falciparum / In vitro | |

| CD36 nTMD Peptide | CD36-Membrane Partners | Inhibitor | 5 µM concentration reduced oxLDL uptake | Murine Macrophages |

Signaling Pathways Modulated by CD36 Peptides

CD36 does not possess intrinsic enzymatic activity; instead, it functions by assembling signaling complexes upon ligand binding, often involving Src family kinases. Peptide fragments can therefore influence these downstream pathways by preventing their initiation.

CD36-TSP-1 Anti-Angiogenic Signaling

The binding of TSP-1 to CD36 on microvascular endothelial cells triggers an apoptotic cascade that counters pro-angiogenic signals from growth factors like VEGF. This pathway involves the Src family kinase Fyn and the activation of p38 MAPK, leading to apoptosis. Peptides like P93-110 that block this interaction would be expected to inhibit this anti-angiogenic pathway.

Caption: The CD36-TSP-1 signaling cascade leading to the inhibition of angiogenesis.

CD36-oxLDL Pro-Atherogenic Signaling

In macrophages, the binding of oxLDL to CD36 initiates a pro-inflammatory and pro-atherogenic signaling cascade. This involves Src-family kinases and MAP kinases, leading to the inhibition of macrophage migration (trapping them in the artery wall) and the uptake of lipids, forming foam cells. The nTMD peptide disrupts the CD36 signaling complex, thereby inhibiting these downstream effects.

Caption: The CD36-oxLDL pathway in macrophages leading to foam cell formation.

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the characterization of CD36 peptide fragments.

Proximity Ligation Assay (PLA) for CD36 Protein Interactions

-

Objective: To detect and visualize close-proximity interactions between CD36 and its membrane partners (e.g., tetraspanin CD9) on macrophages.

-

Methodology:

-

Cell Culture: Murine peritoneal macrophages are seeded on coverslips.

-

Peptide Incubation: Cells are pre-incubated with the synthetic CD36 nTMD peptide or a control peptide (final concentration 5 µM) for 60 minutes at 37°C.

-

Primary Antibodies: Cells are fixed and incubated with a pair of primary antibodies raised in different species (e.g., rabbit anti-CD36 and mouse anti-CD9).

-

PLA Probes: Secondary antibodies conjugated with unique DNA oligonucleotides (PLA probes) are added. One probe binds the rabbit primary antibody, and the other binds the mouse primary antibody.

-

Ligation: If the proteins are in close proximity (<40 nm), the oligonucleotides on the PLA probes can be ligated to form a circular DNA template.

-

Amplification: Rolling-circle amplification is performed using a polymerase to generate a concatemer of the circular DNA template.

-

Detection: The amplified product is detected using fluorescently labeled oligonucleotides. Each fluorescent spot represents a single protein-protein interaction.

-

Imaging: The cells are imaged using fluorescence microscopy, and the number of PLA signals per cell is quantified. A reduction in signals in peptide-treated cells indicates disruption of the interaction.

-

Macrophage Foam Cell Formation and oxLDL Uptake Assay

-

Objective: To assess the ability of a peptide fragment to inhibit the uptake of oxLDL and the subsequent formation of lipid-laden foam cells.

-

Methodology:

-

Cell Culture: Peritoneal macrophages are seeded on coverslips in RPMI 1640 medium with 10% FCS.

-

Peptide Pre-treatment: Attached cells are pre-treated with the test peptide (e.g., 5 µM CD36 nTMD peptide) or control for 60 minutes at 37°C.

-

oxLDL Incubation: The medium is replaced with serum-free medium containing fluorescently labeled oxLDL (e.g., 10 µg/mL DiI-oxLDL) and incubated for a set time (e.g., 4-6 hours) at 37°C.

-

Fixing and Staining:

-

For oxLDL uptake visualization , cells are fixed in 4% formaldehyde and counterstained with DAPI for nuclear visualization.

-

For foam cell formation (lipid droplet staining) , cells are fixed and stained with Oil Red O, which specifically stains neutral lipids within the cell.

-

-

Analysis:

-

Microscopy: Cells are visualized using fluorescence microscopy (for DiI-oxLDL) or bright-field microscopy (for Oil Red O).

-

Quantification: The intensity of the fluorescent signal or the area of Oil Red O staining per cell is quantified using image analysis software to determine the extent of lipid accumulation.

-

-

Phage Display for Novel Peptide Discovery

-

Objective: To identify novel peptide sequences that bind to the CD36 receptor.

-

Methodology:

-

Library: A phage display library (e.g., Ph.D.-12) expressing a vast diversity of random 12-mer peptides on the phage surface is used.

-

Panning (Selection):

-

Negative Selection: The library is first incubated on a surface coated with a blocking agent (e.g., BSA) to remove non-specific binders.

-

Positive Selection: The unbound phages are transferred to a surface coated with purified recombinant human CD36 protein and incubated for 1 hour at 4°C.

-

-

Washing: The surface is washed extensively to remove weakly or non-bound phages.

-

Elution: Specifically bound phages are eluted, often using a competitive ligand like oxLDL or a low pH buffer.

-

Amplification: The eluted phages are used to infect E. coli to amplify the selected population.

-

Iterative Rounds: Steps 2-5 are repeated for 3-4 rounds, with increasing stringency in the washing steps, to enrich for high-affinity binders.

-

Sequencing and Analysis: After the final round, individual phage clones are isolated, and their DNA is sequenced to identify the peptide sequences responsible for binding.

-

Caption: A generalized workflow for identifying CD36-binding peptides using phage display.

Conclusion and Future Directions

CD36 peptide fragments represent a versatile and potent class of molecules for modulating the receptor's diverse biological functions. Peptides derived from the TSP-1 and oxLDL binding regions have demonstrated clear efficacy in vitro, inhibiting key pathological processes such as angiogenesis and macrophage foam cell formation. The development of nTMD peptides that disrupt the CD36 signalosome offers a novel strategy that moves beyond simple ligand-receptor competition.

The future of this field lies in translating these findings into viable therapeutic strategies. This will require optimizing peptide stability and delivery, exploring novel peptide discovery methods like phage display to identify binders with higher affinity and specificity, and conducting rigorous in vivo studies to validate their efficacy in complex disease models of atherosclerosis, metabolic disease, and Alzheimer's disease. The detailed understanding of the structure-function relationship of these peptides, guided by the experimental approaches outlined in this guide, will be paramount to the successful development of next-generation CD36-targeted therapeutics.

References

- 1. scbt.com [scbt.com]

- 2. CD36 in Atherosclerosis: Pathophysiological Mechanisms and Therapeutic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CD36, a signaling receptor and fatty acid transporter that regulates immune cell metabolism and fate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of Cell Signaling by the Scavenger Receptor CD36: Implications in Atherosclerosis and Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pure.ewha.ac.kr [pure.ewha.ac.kr]

A Technical Guide to CD36 (93-110)-Cys: A Key Modulator of the TSP-1/CD36 Axis in Angiogenesis and Cancer Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic peptide CD36 (93-110)-Cys, a critical tool for investigating the anti-angiogenic signaling axis mediated by the cell surface receptor CD36 and its ligand, Thrombospondin-1 (TSP-1). This document details the underlying signaling pathways, experimental applications, and the peptide's role in dissecting mechanisms relevant to cancer research and beyond.

Introduction: The TSP-1/CD36 Anti-Angiogenic Axis

Angiogenesis, the formation of new blood vessels, is a tightly regulated process essential for development and wound healing. In oncology, pathological angiogenesis is a hallmark of cancer, supplying tumors with the necessary oxygen and nutrients for growth and metastasis. The interaction between Thrombospondin-1 (TSP-1), a potent endogenous inhibitor of angiogenesis, and its receptor, CD36, on microvascular endothelial cells (MVECs), represents a key physiological brake on vessel formation.[1]

Upon binding TSP-1, CD36 initiates a signaling cascade that induces endothelial cell apoptosis and inhibits pro-angiogenic signals from growth factors like VEGF.[2][3] This makes the TSP-1/CD36 axis a significant area of interest for developing anti-cancer therapies. The CD36 (93-110) peptide is a synthetic fragment of the CD36 receptor itself, corresponding to a crucial region for TSP-1 interaction.

The this compound Peptide: Mechanism of Action

The CD36 (93-110) peptide corresponds to amino acids 93-110 of the extracellular domain of the CD36 protein. The addition of a C-terminal cysteine (-Cys) is primarily for experimental purposes, allowing for conjugation to other molecules or surfaces.

This peptide functions as a competitive inhibitor or antagonist of the TSP-1/CD36 interaction.[4] Research has revealed a complex, two-step binding process:

-

An initial binding event occurs between TSP-1 and the 139-155 region of CD36.[5]

-

This first interaction is believed to induce a conformational change in TSP-1, revealing a high-affinity binding site for the 93-110 region of CD36.

By introducing the soluble CD36 (93-110) peptide, researchers can block this second, high-affinity interaction, thereby preventing the initiation of the downstream anti-angiogenic signal. This makes the peptide an invaluable tool for confirming that a biological effect is indeed mediated by the TSP-1/CD36 pathway.

Signaling Pathways

Binding of TSP-1 to CD36 on endothelial cells triggers a pro-apoptotic and anti-angiogenic signaling cascade. This pathway involves the recruitment of the Src-family kinase Fyn and the protein tyrosine phosphatase SHP-1 to a receptor complex that includes the VEGF receptor 2 (VEGFR2). SHP-1 dephosphorylates and inactivates VEGFR2, effectively shutting down pro-angiogenic signaling. Concurrently, the pathway activates p38 MAPK and JNK, leading to the activation of caspase-3 and subsequent endothelial cell apoptosis.

The synthetic this compound peptide functions by intercepting the binding of TSP-1 to the CD36 receptor. By occupying the high-affinity binding site on TSP-1 (after its conformational change), the peptide prevents the formation of the functional TSP-1/CD36 complex on the cell surface. This blockade abrogates the recruitment of Fyn and SHP-1 and the subsequent activation of the apoptotic cascade, thereby nullifying the anti-angiogenic effect of TSP-1.

Quantitative and Qualitative Data Summary

Specific quantitative data such as IC50 values for the CD36 (93-110) peptide are not consistently reported in the literature. The following table summarizes its observed biological effects.

| Biological Effect | System/Assay | Observation | Reference(s) |

| TSP-1 Binding | Solid-Phase Binding Assay | Blocks the binding of soluble or cellular CD36 to immobilized TSP-1. | |

| Platelet Aggregation | Collagen-Induced Platelet Aggregometry | Partially inhibits collagen-induced platelet aggregation. | |

| Inflammation & Fibrosis | In vivo Bleomycin-Induced Lung Injury Model | Reduces recruitment of polymorphonuclear neutrophils (PMNs), decreases active TGF-β1, and lessens collagen synthesis when co-administered with Bleomycin. | |

| Podocyte Apoptosis | In vitro FFA-Treated Podocytes | Attenuates free fatty acid (FFA)-induced podocyte apoptosis by blocking the TSP-1/CD36 interaction. | |

| Macrophage Activation | In vitro Macrophage Culture | Inhibits TSP-1 mediated macrophage activation. |

Key Experimental Protocols

This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix and is used to test the effect of pro- and anti-angiogenic compounds.

Materials:

-

Basement Membrane Extract (BME), e.g., Matrigel®

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

24-well or 48-well tissue culture plates

-

Endothelial cell basal medium (EBM) with supplements

-

TSP-1, VEGF, and this compound peptide

-

Calcein-AM (for fluorescent visualization)

Procedure:

-

Plate Coating: Thaw BME on ice. Using pre-chilled pipette tips, add 50-100 µL of BME to each well of a 48-well plate. Ensure the entire surface is covered.

-

Gelling: Incubate the plate at 37°C for at least 30 minutes to allow the BME to solidify.

-

Cell Preparation: Harvest HUVECs and resuspend them in EBM containing a low serum concentration (e.g., 0.5-1% FBS) to a density of 2-4 x 10⁵ cells/mL.

-

Treatment Groups: Prepare cell suspensions for each condition:

-

Control (basal medium only)

-

VEGF (e.g., 50 ng/mL)

-

VEGF + TSP-1 (e.g., 10 nmol/L)

-

VEGF + TSP-1 + this compound peptide (at various concentrations)

-

VEGF + this compound peptide only (as a control)

-

-

Plating: Add 100-200 µL of the appropriate cell suspension to each well on top of the solidified BME.

-

Incubation: Incubate at 37°C, 5% CO₂ for 4-18 hours. Tube formation typically peaks within this timeframe.

-

Visualization & Quantification:

-

Stain cells with Calcein-AM for 30 minutes for fluorescent imaging.

-

Capture images using an inverted microscope.

-

Quantify angiogenesis by measuring parameters such as the number of branch points, total tube length, and number of loops using imaging software (e.g., ImageJ). The peptide's effect is measured by its ability to reverse the inhibitory action of TSP-1.

-

This assay quantifies the interaction between TSP-1 and CD36 and can be used to demonstrate competitive inhibition by the this compound peptide.

Materials:

-

High-binding 96-well ELISA plates

-

Recombinant human TSP-1

-

Recombinant human CD36 (or cell lysates containing CD36)

-

This compound peptide

-

Primary antibody against CD36

-

HRP-conjugated secondary antibody

-

TMB substrate and Stop Solution

-

Wash Buffer (e.g., PBS with 0.05% Tween-20) and Blocking Buffer (e.g., Wash Buffer with 1-3% BSA)

Procedure:

-

Coating: Coat wells with TSP-1 (e.g., 1-5 µg/mL in PBS) overnight at 4°C.

-

Blocking: Wash wells 3 times with Wash Buffer. Block non-specific sites by adding 200 µL of Blocking Buffer to each well and incubating for 1-2 hours at room temperature.

-

Inhibition Step: In separate tubes, pre-incubate a constant concentration of soluble CD36 with varying concentrations of the this compound peptide for 30-60 minutes.

-

Binding: Wash the plate 3 times. Add the CD36/peptide mixtures to the TSP-1 coated wells. Include controls with CD36 alone and buffer only. Incubate for 1-2 hours at room temperature.

-

Detection:

-

Wash wells 3 times.

-

Add the primary anti-CD36 antibody diluted in Blocking Buffer. Incubate for 1 hour.

-

Wash wells 3 times.

-

Add the HRP-conjugated secondary antibody diluted in Blocking Buffer. Incubate for 1 hour.

-

-

Development: Wash wells 5 times. Add TMB substrate and incubate in the dark until sufficient color develops (5-15 minutes).

-